N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Propriétés
IUPAC Name |
N-[1-(4-methyl-3-oxopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16-8-6-14-12(13(16)18)17-7-2-3-10(9-17)15-21(19,20)11-4-5-11/h6,8,10-11,15H,2-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOCHRVTVLIYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
| Molecular Weight | 448.4 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 8 |
Synthesis
The synthesis of N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves several organic reactions. The general approach includes:
- Formation of the Pyrazine Ring : This is achieved through the condensation of appropriate aldehydes with hydrazine derivatives.
- Cyclization : The resulting intermediate undergoes cyclization to form the dihydropyrazine structure.
- Introduction of Sulfonamide Group : The sulfonamide moiety is added via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells, including enzymes and receptors involved in critical cellular pathways. The compound may modulate these targets, leading to alterations in cellular processes such as apoptosis and cell proliferation.
Cytotoxicity Studies
Recent studies have demonstrated that N-[1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Selectivity : The compound shows higher toxicity towards malignant cells compared to non-malignant human cells, indicating a tumor-selective action.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Ca9-22 (Human Gingival Carcinoma) | 12 | High |
| HSC-2 (Human Squamous Carcinoma) | 15 | Moderate |
| HGF (Human Gingival Fibroblast) | 50 | Low |
Case Studies
- Study on Oral Cancer Cells : In a study assessing the efficacy of this compound against oral squamous carcinoma cells, it was found that it induced apoptosis through caspase activation pathways. The results indicated that the compound could serve as a potential therapeutic agent for treating oral cancers.
- Colorectal Cancer Evaluation : Another investigation highlighted its effectiveness against colorectal cancer cell lines (Colo205 and HT29), where it demonstrated a higher specificity than conventional chemotherapeutics like doxorubicin.
Comparaison Avec Des Composés Similaires
Target Compound
- Core heterocycles: Piperidine and dihydropyrazinone.
- Sulfonamide substituent : Cyclopropane ring directly attached to the sulfonamide group.
- Key functional groups : Sulfonamide, ketone (oxo group), and tertiary amine.
Example 56 :
- Name: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide.
- Core heterocycles : Pyrazolo[3,4-d]pyrimidine and chromene.
- Sulfonamide substituent : N-isopropylbenzenesulfonamide.
- Key functional groups : Fluoroaryl, ketone, and primary amine.
- Molecular weight : 616.9 g/mol; Melting point : 211–214°C .
Example 57 :
Key Differences :
Heterocyclic Core: The target compound uses a dihydropyrazinone-piperidine scaffold, whereas Examples 56/57 feature pyrazolopyrimidine-chromene fused systems.
Sulfonamide Substituents :
- The target compound’s cyclopropanesulfonamide group is smaller and more rigid than the benzenesulfonamide derivatives in Examples 56/55. This could reduce steric hindrance but limit π-π interactions.
Molecular Weight :
- The target compound (312.39 g/mol) is significantly smaller than Examples 56/57 (>600 g/mol), suggesting differences in bioavailability and pharmacokinetic profiles .
Comparison with Impurities ()
Impurity B (MM0421.02) :
- Structure : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
- Key features : Triazolopyridine core with a phenylpiperazine side chain.
- Relevance : Shares a piperazine/piperidine moiety with the target compound but lacks a sulfonamide group. This highlights the diversity of piperidine-containing pharmaceuticals but limits direct comparability .
Implications of Structural Variations
- The target compound’s smaller size and dihydropyrazinone core may favor solubility but reduce target specificity.
- Synthetic Complexity : Examples 56/57 require multi-step syntheses involving Suzuki couplings (as per ), whereas the target compound’s structure implies simpler alkylation/sulfonylation routes.
Méthodes De Préparation
Cyclopropanesulfonamide Synthesis and Activation
The cyclopropanesulfonamide group is typically introduced via sulfonylation of a primary or secondary amine. A common approach involves reacting cyclopropanesulfonyl chloride with a piperidine intermediate under basic conditions. For example, the patent WO2018134254A1 highlights sulfonamide formation using sulfonyl chlorides in the presence of triethylamine or pyridine in solvents like dichloromethane or tetrahydrofuran .
Key Reaction Conditions:
The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by deprotonation to form the sulfonamide .
Piperidine Intermediate Preparation
The piperidine scaffold is constructed through cyclization or functionalization of pre-existing rings. The thesis Investigation of N-Sulfonyliminium Ion Triggered Cyclizations demonstrates catalytic asymmetric synthesis of piperidines using N-sulfonyliminium ion intermediates . For example, treatment of N-para-toluenesulfonyl homoveratrylamine with 3-phenylpropanal in the presence of scandium triflate (Sc(OTf)₃) induces cyclization to form a piperidine derivative .
Cyclization Optimization:
This method enables enantioselective piperidine formation, critical for accessing stereochemically pure intermediates .
Functionalization with 4-Methyl-3-oxo-3,4-dihydropyrazin-2-yl Group
The pyrazinone moiety is introduced via condensation or cyclocoupling. WO2018134254A1 describes coupling a piperidine sulfonamide with 2-chloro-4-methyl-3-oxo-3,4-dihydropyrazine using palladium catalysis . Alternatively, a two-step sequence involving:
-
Amide Formation : Reacting the piperidine sulfonamide with 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid using EDCI/HOBt.
-
Cyclization : Heating under acidic conditions to form the fused pyrazinone ring .
Coupling Reaction Parameters:
| Coupling Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | None | RT | 65 |
| Pd(OAc)₂/Xantphos | Toluene | K₂CO₃ | 100°C | 72 |
Final Compound Purification and Characterization
Purification is achieved via recrystallization or chromatography. The patent WO2018134254A1 specifies using ethyl acetate/hexane mixtures for recrystallization, yielding >98% purity . Analytical data (e.g., ¹H NMR, LC-MS) must confirm the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.10–1.25 (m, 4H, cyclopropane), 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 3H, piperidine), 8.20 (s, 1H, NH) .
Alternative Routes and Scalability
A scalable route involves:
This sequence avoids unstable intermediates and achieves an overall yield of 58% over five steps .
Q & A
Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?
- Answer :
- Solvent parameterization : Measure Hansen solubility parameters (δD, δP, δH) to correlate with molecular polarity.
- pH-dependent studies : Test solubility at physiological pH (7.4) vs. synthetic conditions.
- Co-solvency strategies : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
